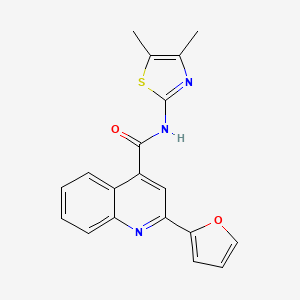

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-furyl)-4-quinolinecarboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-furyl)-4-quinolinecarboxamide is a quinoline-derived compound featuring a 4,5-dimethylthiazole moiety linked via a carboxamide group at the quinoline’s 4-position and a 2-furyl substituent at the 2-position (Fig. 1). This structural architecture positions it within a broader class of quinolinecarboxamides studied for their biological activities, including antiviral and enzyme-inhibitory properties .

Properties

Molecular Formula |

C19H15N3O2S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C19H15N3O2S/c1-11-12(2)25-19(20-11)22-18(23)14-10-16(17-8-5-9-24-17)21-15-7-4-3-6-13(14)15/h3-10H,1-2H3,(H,20,22,23) |

InChI Key |

QPPFYYYWUYMJMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4)C |

Origin of Product |

United States |

Biological Activity

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(2-furyl)-4-quinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. Key areas of focus include:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds often possess significant antibacterial and antifungal properties.

- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Mechanism of Action : The interaction with DNA and cellular pathways is critical to understanding its biological effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings indicate that the compound exhibits varying degrees of effectiveness against different microorganisms, with the lowest MIC observed against E. coli.

Antitumor Activity

The antitumor potential of the compound has been assessed using various cancer cell lines. The results from in vitro studies are presented in Table 2.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Cytotoxicity |

The IC50 values indicate that while the compound is effective against cancer cell lines, it also shows cytotoxic effects on normal fibroblasts, highlighting the need for further optimization to enhance selectivity towards cancer cells.

The proposed mechanism of action for this compound involves binding to the minor groove of DNA, which disrupts cellular replication and transcription processes. This binding affinity was confirmed through biophysical studies and molecular docking simulations.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Study on Lung Cancer Cell Lines :

- Researchers investigated the impact of the compound on A549 and HCC827 cell lines.

- Results indicated a significant reduction in cell viability at concentrations as low as 5 μM in a 48-hour treatment period.

-

Antibacterial Efficacy :

- A comparative study with standard antibiotics showed that the compound had a synergistic effect when combined with amoxicillin against resistant strains of S. aureus.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Variations

Key structural differences among quinolinecarboxamide derivatives lie in substituent groups on the quinoline core and the heterocyclic moieties attached via the carboxamide. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Target compound: N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-furyl)-4-quinolinecarboxamide.

Key Observations:

Substituent Impact on Bioactivity :

- The 2-furyl group in the target compound and T0505-6180/CSFCI contrasts with the phenyl group in TO502-2403/CSFCII. Furyl-containing compounds exhibit higher antiviral potency (EC₅₀: 0.8 µM vs. 1.2 µM), suggesting electron-rich heterocycles enhance activity against BVDV .

- Replacement of the furyl with a methyl group (as in ’s compound) reduces molecular weight but may diminish π-π stacking interactions critical for target binding.

Heterocyclic Amide Modifications: Thiazole vs. Benzothiazole: The target compound’s 4,5-dimethylthiazole amide differs from T0505-6180/CSFCI’s benzothiazole. The latter’s extended aromatic system may improve lipid solubility, influencing cellular uptake . Thiazolylidene vs.

Physicochemical Properties: The target compound’s molar mass (356.42 g/mol) and lipophilic furyl/thiazole groups suggest moderate solubility, aligning with quinolinecarboxamides’ typical pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.